molecular formula C25H22N2O5 B2886254 N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide CAS No. 888445-14-5

N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2886254
CAS RN: 888445-14-5
M. Wt: 430.46
InChI Key: WTEZVSRKALTSTB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide, also known as EMB 1745, is a synthetic compound that belongs to the family of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

This compound falls within a broader category of research focused on synthesizing novel heterocyclic compounds with potential biological activities. For instance, studies have synthesized related benzofuran derivatives with anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020). Such research indicates the potential of benzofuran derivatives in the development of new therapeutic agents targeting specific biochemical pathways.

Antioxidant Properties

Research into amino-substituted benzamide derivatives, a category to which our compound can be related, has shown promising antioxidant properties. These compounds demonstrate improved antioxidative capabilities compared to reference molecules, suggesting their potential as lead compounds for further optimization in designing potent antioxidants (Perin et al., 2018). This highlights the interest in benzamide derivatives for applications in oxidative stress-related conditions.

Antimicrobial Activities

Endophytic Streptomyces species have been a source of new benzamide derivatives with noted antimicrobial activities. A study isolated a new benzamide from Streptomyces YIM67086, underlining the potential of such compounds in addressing microbial resistance (Yang et al., 2015). This area of research is crucial for discovering novel antimicrobial agents.

Corrosion Inhibition

Benzamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments, showcasing the impact of substituents on their efficiency. Such studies reveal the utility of benzamide derivatives in industrial applications, particularly in protecting metal surfaces against corrosion (Mishra et al., 2018). This demonstrates the compound's potential in materials science, particularly in the development of corrosion inhibitors.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-3-31-21-15-9-6-12-18(21)26-25(29)23-22(16-10-4-8-14-20(16)32-23)27-24(28)17-11-5-7-13-19(17)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEZVSRKALTSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide

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